molecular formula C21H22N2O B11555980 2-(2-Furyl)-1,3-di-m-tolylimidazolidine

2-(2-Furyl)-1,3-di-m-tolylimidazolidine

Cat. No.: B11555980
M. Wt: 318.4 g/mol
InChI Key: RNHXHUVNPHSNCL-UHFFFAOYSA-N
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Description

2-(2-Furyl)-1,3-di-m-tolylimidazolidine is an organic compound that belongs to the class of imidazolidines It features a furan ring and two m-tolyl groups attached to an imidazolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-1,3-di-m-tolylimidazolidine typically involves the reaction of 2-furylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-1,3-di-m-tolylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Furyl)-1,3-di-m-tolylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-1,3-di-m-tolylimidazolidine involves its interaction with specific molecular targets. The furan ring and imidazolidine core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furyl)-1,3-di-m-tolylimidazolidine is unique due to its imidazolidine core, which imparts distinct chemical properties compared to other furan derivatives. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(furan-2-yl)-1,3-bis(3-methylphenyl)imidazolidine

InChI

InChI=1S/C21H22N2O/c1-16-6-3-8-18(14-16)22-11-12-23(19-9-4-7-17(2)15-19)21(22)20-10-5-13-24-20/h3-10,13-15,21H,11-12H2,1-2H3

InChI Key

RNHXHUVNPHSNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(C2C3=CC=CO3)C4=CC=CC(=C4)C

Origin of Product

United States

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